4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo-
Overview
Description
4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .
Industrial Production Methods: In industrial settings, the production of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Nucleophiles (Amines, Alcohols, Thiols): Used for substitution reactions.
Water: Used for hydrolysis reactions.
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions.
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid: A hydrolysis product of the carbonyl chloride compound.
Thiazole Derivatives: Compounds with similar thiazole ring structures but different functional groups.
Uniqueness: 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- is unique due to its reactive carbonyl chloride group, which allows for versatile chemical modifications and the formation of various derivatives with potential biological activities .
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDJWXZCQSDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615802 | |
Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-67-5 | |
Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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